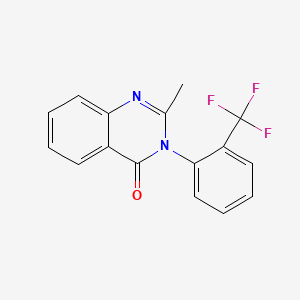![molecular formula C18H15F4N3O3 B5260874 1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5260874.png)
1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a nitro-trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes:
Acylation Reaction: The piperazine ring is first acylated with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 1-(2-fluorobenzoyl)piperazine.
Nitration and Trifluoromethylation: The resulting intermediate is then reacted with 4-nitro-2-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products:
Reduction of Nitro Group: 1-(2-fluorobenzoyl)-4-[4-amino-2-(trifluoromethyl)phenyl]piperazine.
Substitution of Fluorine: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mecanismo De Acción
The mechanism by which 1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine exerts its effects depends on its application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including signal transduction and metabolic processes, depending on its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(2-Fluorobenzoyl)piperazine: Lacks the nitro-trifluoromethylphenyl group, making it less complex.
4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine:
Uniqueness: 1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O3/c19-15-4-2-1-3-13(15)17(26)24-9-7-23(8-10-24)16-6-5-12(25(27)28)11-14(16)18(20,21)22/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOVGRZQEADLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5260794.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5260800.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5260806.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5260812.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5260818.png)
![2-[(4-aminophenyl)amino]-3-chloronaphthoquinone](/img/structure/B5260847.png)
![ethyl N-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-methylglycinate](/img/structure/B5260863.png)
![2-[2-(3-bromophenyl)vinyl]-1-butyl-1H-benzimidazole](/img/structure/B5260865.png)
![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5260872.png)
![N-CYCLOPROPYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5260882.png)
![2,6-dimethyl-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B5260898.png)
![methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B5260901.png)
![2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide](/img/structure/B5260910.png)
